3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
The compound 3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a structurally complex heterocyclic molecule. Its core consists of a fused cyclopenta-thieno-pyrimidinone scaffold, functionalized with an allyl group at position 3, a thioether linkage at position 2, and a substituted pyrrole moiety. The pyrrole ring is further modified with 2,5-dimethyl substituents and a 3-(trifluoromethyl)phenyl group, which enhances lipophilicity and metabolic stability—a critical feature in medicinal chemistry .
Properties
IUPAC Name |
10-[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl]sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O2S2/c1-4-11-32-25(35)23-19-9-6-10-22(19)37-24(23)31-26(32)36-14-21(34)20-12-15(2)33(16(20)3)18-8-5-7-17(13-18)27(28,29)30/h4-5,7-8,12-13H,1,6,9-11,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKIDXRMYGXCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)CSC3=NC4=C(C5=C(S4)CCC5)C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one (CAS No. 315696-40-3) is a complex organic molecule with potential biological activities. Its molecular formula is , and it has garnered attention for its pharmacological properties.
Pharmacological Profile
The biological activity of this compound primarily revolves around its potential as an antitumor agent , antimicrobial agent , and anti-inflammatory compound . The following sections detail the findings from various studies regarding its biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolidinones, similar to the structure of the compound , exhibit significant antitumor effects . For instance, compounds containing similar moieties were evaluated for their cytotoxicity against various cancer cell lines. The results showed that certain thiazolidinones could decrease cell viability in glioblastoma multiform cells significantly .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazolidinone A | MDA-MB-231 | 15.0 |
| Thiazolidinone B | HCT116 | 12.5 |
Antimicrobial Activity
The compound's structure includes a trifluoromethyl group, which has been associated with enhanced antimicrobial properties. In vitro tests have demonstrated that similar compounds exhibit activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). For example, a related compound showed a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound X | S. aureus | 8 |
| Compound Y | MRSA | 12 |
Anti-inflammatory Potential
Inflammation modulation is another area where this compound shows promise. Research indicates that compounds with similar structural motifs can modulate the activity of NF-kB, a key transcription factor in inflammatory responses. In one study, derivatives were shown to increase NF-kB activity by 10–15%, suggesting a dual role in promoting and inhibiting inflammation depending on the substituents present .
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors involved in tumor growth and inflammation. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets .
Case Studies
- Case Study on Antitumor Activity : A study involving a library of thiazolidinone derivatives revealed that compounds with similar structural features to our target showed significant cytotoxicity against glioblastoma cells. The study concluded that structural modifications could enhance antitumor efficacy.
- Case Study on Antimicrobial Activity : In a comparative analysis of various trifluoromethyl-containing compounds against MRSA, the target compound exhibited superior antimicrobial properties compared to traditional antibiotics, highlighting its potential as an alternative therapeutic agent.
Comparison with Similar Compounds
Structural Similarities :
- Core Heterocycles : Both the target compound and TPTT-2F/TPTTT-2F feature fused thiophene and pyrrole rings, which facilitate π-conjugation and charge transport in organic electronics .
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound parallels fluorine substitution in TPTT-2F, enhancing electron deficiency and stability .
Functional Differences :
- Application Scope: The target compound’s pyrimidinone core is more common in pharmaceuticals, whereas TPTT-2F derivatives are optimized for photovoltaic efficiency (e.g., power conversion efficiency >12% in solar cells) .
- Substitution Patterns: TPTT-2F replaces thiophene blocks (e.g., TTT in F9IC) with thiophene-pyrrole hybrids, while the target compound integrates a cyclopenta-thieno-pyrimidinone system, likely altering solubility and aggregation behavior.
| Parameter | Target Compound | TPTT-2F |
|---|---|---|
| Core Structure | Cyclopenta-thieno-pyrimidinone | Thiophene-pyrrole copolymer |
| Key Functional Groups | CF₃, allyl, thioether | Fluorine, dicyano groups |
| Primary Application | Hypothesized: Kinase inhibition | Organic solar cells |
| Electronic Properties | Moderate conjugation | High charge mobility |
Pyrazolo-Pyrimidine Derivatives (e.g., Example 63 in )
Structural Similarities :
- Heterocyclic Framework: Both compounds contain pyrimidine derivatives, though the target compound uses a thieno-pyrimidinone core, whereas Example 63 employs a pyrazolo-pyrimidine scaffold .
- Aromatic Substitutents: The trifluoromethylphenyl group in the target compound resembles the fluorophenyl and thiophen-2-yl groups in Example 63, which are known to enhance binding affinity in kinase inhibitors .
Functional Differences :
- Biological Activity: Example 63 exhibits chromen-4-one and pyrazolo-pyrimidine motifs, typical in kinase inhibitors (e.g., targeting JAK/STAT pathways). The target compound’s thieno-pyrimidinone core may target distinct enzymes or receptors.
- Synthetic Routes : Example 63 uses Suzuki-Miyaura coupling for boronic acid integration, while the target compound’s thioether linkage suggests nucleophilic substitution or condensation steps, as seen in ’s acetic anhydride-mediated synthesis .
Nucleotide Analogues (e.g., Compound 9 in )
Structural Similarities :
Functional Differences :
- Biological Role: Compound 9 is a modified nucleotide for oligonucleotide synthesis, whereas the target compound’s larger fused-ring system suggests non-nucleotide applications, such as small-molecule therapeutics.
- Solubility : Nucleotide analogues often include hydrophilic groups (e.g., phosphates), while the target compound’s CF₃ and allyl groups promote hydrophobicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
